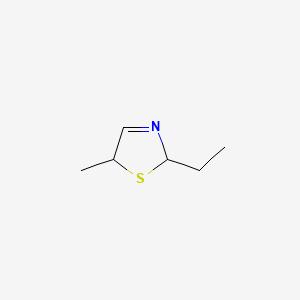

2-Ethyl-5-methyl-3-thiazoline

Description

Structure

3D Structure

Properties

CAS No. |

102169-64-2 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-ethyl-5-methyl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C6H11NS/c1-3-6-7-4-5(2)8-6/h4-6H,3H2,1-2H3 |

InChI Key |

UAEXQVAYAGZDAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1N=CC(S1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Approaches for 2-Ethyl-5-methyl-3-thiazoline and Analogues

The construction of the 2-Ethyl-5-methyl-3-thiazoline core can be achieved through several de novo synthetic strategies. These methods focus on building the heterocyclic ring from acyclic precursors.

A primary method for synthesizing 2-substituted thiazolines involves the condensation of 2-aminoethanethiol (cysteamine) with various carbonyl compounds. acs.orgresearchgate.net This approach is versatile, allowing for the introduction of different substituents at the C2 position of the thiazoline (B8809763) ring. For the synthesis of 2-Ethyl-5-methyl-3-thiazoline, a suitable precursor would be a derivative of propanoic acid.

The reaction typically proceeds by activating the carbonyl group, for example, by converting a carboxylic acid to an ester, acylbenzotriazole, or by using activating agents like triisobutylaluminium. acs.org The sulfur of 2-aminoethanethiol acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the thiazoline ring.

Table 1: Examples of Carbonyl Precursors for Thiazoline Synthesis

| Carbonyl Precursor | Activating Agent/Condition | Resulting Substituent at C2 | Reference |

|---|---|---|---|

| Aryl, Heteroaryl, and Alkyl Esters | Triisobutylaluminium | Aryl, Heteroaryl, Alkyl | acs.org |

| N-Acylbenzotriazoles | Thionyl chloride, Microwave | Aryl, Heteroaryl | acs.org |

| Aryl Ketonitriles | Microwave, Solvent-free | Aryl | acs.org |

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, is a classic and high-yielding method that involves the reaction between an α-haloketone and a thioamide to produce a thiazole. chemhelpasap.comwikipedia.orgsynarchive.com While this reaction typically yields the fully aromatic thiazole, the intermediate 4-hydroxy-2-thiazoline is a key species, and modifications of the reaction can be used to isolate thiazoline derivatives. mdpi.com

To hypothetically synthesize 2-Ethyl-5-methyl-3-thiazoline using this framework, one would react propanethioamide with a halogenated ketone like 1-halobutan-2-one. The reaction initiates with an SN2 reaction where the sulfur of the thioamide attacks the carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon, and subsequent dehydration leads to the heterocyclic ring. chemhelpasap.comyoutube.com Efficient, green methods for Hantzsch synthesis have been developed using reusable catalysts and ultrasonic irradiation. mdpi.com

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product that contains portions of all starting materials. rsc.org These one-pot syntheses are valued for their atom economy, reduced waste, and procedural simplicity. rsc.orgresearchgate.net

The Asinger reaction is a powerful multicomponent approach for creating 3-thiazolines. acs.org A modified Asinger three-component reaction (A-3CR) can be employed, for instance, by reacting an α-sulfanyl-ketone with a preformed N-trimethylsilylimine, which serves as a surrogate for the less stable imines derived from aldehydes and ammonia (B1221849). acs.org This method has been shown to be effective with a range of aromatic aldehydes and α-halocarbonyl compounds under microwave irradiation. acs.org

Another one-pot technique involves the reaction of carbon disulfide, a primary amine, and a substituted bromo acylketone, which yields thiazoline analogues in a single step with excellent yields. rsc.org Such strategies are valuable for rapidly building molecular complexity and creating libraries of thiazoline derivatives. nih.govacs.org

N-propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles, including thiazoles and their hydrogenated analogues. beilstein-journals.orgresearchgate.net These syntheses offer advantages such as high functional group tolerance and step economy. beilstein-journals.org

One common approach involves the reaction of N-propargylamines with isothiocyanates to form N-propargylthioureas. beilstein-journals.orgresearchgate.net These intermediates can then undergo electrophile-mediated cyclization. For example, iodine-mediated cyclization of terminal N-propargylthioureas proceeds via a 5-exo-dig pathway to exclusively yield 4,5-dihydrothiazoles (thiazolines). researchgate.net The mechanism involves the bromination of the triple bond, leading to a bridged bromonium ion, which then undergoes a regioselective 5-exo-dig cyclization. beilstein-journals.org Other methodologies include a chemhelpasap.comchemhelpasap.com-sigmatropic rearrangement followed by a 5-exo-dig cyclization of N-propargylamines to produce thiazol-2(3H)-ones. nih.gov

Targeted Derivatization and Functionalization Strategies

Once the thiazoline core is assembled, further modifications can be made to introduce or alter functional groups on the ring.

Regioselective functionalization allows for the precise modification of a specific position on the thiazoline ring. The reactivity of the C2, C4, and C5 positions of the thiazoline ring differs, allowing for targeted chemical transformations. For instance, the hydrogen atoms on the carbon alpha to the imine group (C2) can be deprotonated to form a nucleophilic center, enabling the introduction of various substituents. acs.org

Methodologies for regioselective synthesis and functionalization of related heterocyclic systems, such as quinolines and fused thiazoles, often rely on principles that can be applied to thiazolines. rsc.orgmdpi.commdpi.com These include transition metal-catalyzed C-H activation, which allows for the direct coupling of substituents at specific C-H bonds, and electrophilic aromatic substitution-type reactions on the ring, guided by the electronic properties of the existing substituents. mdpi.comnih.gov For the 2-Ethyl-5-methyl-3-thiazoline ring, computational studies involving density functional theory and molecular electrostatic potential analysis could predict the most reactive sites for electrophilic or nucleophilic attack, guiding synthetic strategies for further derivatization. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoethanethiol |

| 2-Ethyl-5-methyl-3-thiazoline |

| 2-hydroxy-2-thiazoline |

| Acetic anhydride |

| Acetonitrile |

| Carbon disulfide |

| Cysteamine (B1669678) |

| Ethanol (B145695) |

| Ethyl 2-chloro-3-oxobutanoate |

| Ethyl propionate |

| Hexafluoroisopropanol |

| Hydrazine hydrate |

| Iodine |

| Lawesson's reagent |

| N,N-diethyl-acetamidine |

| N-propargylamine |

| N-trimethylsilylbenzaldimine |

| Phenyl isothiocyanate |

| Propanethioamide |

| Propionic anhydride |

| Pyridine-4-carbothioamide |

| Sodium borohydride |

| Thionyl chloride |

| Thiopropionamide |

Green Chemistry Principles in Thiazoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For thiazoline synthesis, this includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. One of the prominent green techniques is the use of ultrasound irradiation to promote chemical reactions.

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. tandfonline.comtandfonline.com These benefits include significantly reduced reaction times, higher yields, and often milder reaction conditions, which contribute to a more sustainable synthetic process. tandfonline.comtandfonline.com The effects of ultrasound are attributed to acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.

The application of ultrasound has been successfully demonstrated in the synthesis of various thiazole and thiazoline derivatives. tandfonline.comnih.govresearchgate.net For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for creating this heterocycle, can be accelerated under ultrasonic irradiation. While a specific ultrasound-assisted synthesis for 2-Ethyl-5-methyl-3-thiazoline has not been detailed, the general methodologies reported for related structures provide a strong foundation for its potential application.

A typical ultrasound-assisted synthesis of a thiazoline might involve the reaction of a thioamide with an α-haloketone or a related electrophile in a suitable solvent under sonication. The use of ultrasound can enhance the rate of this condensation and subsequent cyclization, leading to the desired thiazoline product. The table below outlines a comparative study on the synthesis of certain thiazole derivatives using conventional versus ultrasound-assisted methods, illustrating the general advantages of sonochemistry.

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux temperature | researchgate.net |

| Ultrasound-Assisted | Minutes to 1 hour | High to Excellent | Room temperature or slightly elevated | tandfonline.comresearchgate.net |

The data clearly indicates that ultrasound-assisted methods can lead to a more efficient synthesis. tandfonline.comresearchgate.net Applying this green methodology to the synthesis of 2-Ethyl-5-methyl-3-thiazoline could involve the sonication of appropriate precursors, potentially leading to a more environmentally benign and efficient production process. Further research in this area would be beneficial to optimize the conditions for the specific synthesis of this target compound.

Mechanistic Investigations of Formation and Reactivity

Maillard Reaction Pathways Leading to Thiazolines

Thiazolines, including 2-Ethyl-5-methyl-3-thiazoline, are significant heterocyclic compounds, often contributing to the aromas of cooked foods. Their formation is frequently a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. researchgate.netrsc.org This reaction is fundamental to the development of flavor and color in a wide variety of thermally processed foods. imreblank.ch

The formation of sulfur-containing flavor compounds like thiazolines via the Maillard reaction is critically dependent on the presence of sulfur-containing amino acids, with cysteine being a primary precursor. researchgate.netnih.gov The reaction involves the interaction of these amino acids with reducing sugars. researchgate.net In this process, dicarbonyl compounds are generated from the sugars, which then react with hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃), both produced from the degradation of cysteine. rsc.orgnih.govnih.gov

The general pathway involves the degradation of the sugar to form reactive dicarbonyl intermediates such as glyoxal (B1671930) and methylglyoxal (B44143). nih.gov Concurrently, the Strecker degradation of cysteine produces ammonia, hydrogen sulfide, and Strecker aldehydes. The subsequent condensation of these intermediates—the dicarbonyl compound, ammonia, and hydrogen sulfide—leads to the formation of the thiazoline (B8809763) ring. For instance, a proposed novel pathway for 2-acetylthiazole (B1664039) involves the reaction of glyoxal and methylglyoxal (from D-glucose) with H₂S and NH₃ (from L-cysteine). nih.gov

Key Reactants in Thiazoline Formation via Maillard Reaction

| Reactant Category | Specific Examples | Role |

| Sulfur-Containing Amino Acids | L-cysteine | Source of hydrogen sulfide (H₂S) and ammonia (NH₃) |

| Reducing Sugars | D-glucose | Degrades to form dicarbonyl intermediates (e.g., glyoxal, methylglyoxal) |

The interaction between lipid oxidation and the Maillard reaction can significantly influence the profile of volatile compounds generated, including thiazolines. researchgate.net Lipid oxidation produces a variety of reactive carbonyl compounds, such as aliphatic aldehydes, which can participate in the formation of heterocyclic aroma compounds. researchgate.net Unsaturated fatty acids are primary precursors in generating these aroma compounds through thermal oxidation degradation. researchgate.net

Thiazolidines are saturated analogues of thiazolines and are recognized as key intermediates in the formation of thiazolines under certain reaction conditions. acs.org Thiazolidines can be synthesized through the condensation of a β-amino thiol like cysteamine (B1669678) with a carbonyl compound such as formaldehyde. wikipedia.org For example, the reaction of L-cysteine with various carbonyl compounds yields thiazolidine-4-(R)-carboxylic acids. nih.gov

The formation of a thiazolidine (B150603) ring can occur through the reaction of pyridoxal-5'-phosphate (PLP) with cysteine, forming a thiazolidine PLP-cysteine adduct. nih.gov This reaction can be reversible, proceeding through a Schiff's base intermediate between the carbonyl group and the amino group of the aminothiol, followed by ring closure involving the adjacent thiol group. researchgate.net Thiazolidines can then be oxidized to form the corresponding 2-thiazolines. acs.org This transformation highlights the role of thiazolidines as direct precursors to thiazolines in certain synthetic and biological pathways. acs.orgresearchgate.net

Reaction Progression: Thiazolidine to Thiazoline

| Starting Material | Intermediate | Product | Reaction Type |

| β-amino thiol (e.g., Cysteamine) + Carbonyl Compound | Thiazolidine | 2-Thiazoline | Condensation followed by Oxidation |

While specific kinetic and thermodynamic data for the formation of 2-Ethyl-5-methyl-3-thiazoline are not extensively detailed in the provided context, general principles governing thiazoline formation can be inferred. The formation of thiazolidine, a key intermediate, is influenced by pH, with the reaction often favored under acidic conditions (pH 4-5). nih.gov However, some studies suggest that the reaction can proceed efficiently at physiological pH. nih.gov The hydrolysis of thiazolidines, which is the reverse of their formation, is also promoted by aqueous conditions, particularly at high pH. researchgate.net

Other Chemical Reaction Pathways for Thiazoline Generation

Beyond the Maillard reaction, various synthetic methods exist for the generation of thiazolines. A common and straightforward route is the condensation of β-amino thiols with nitriles or carboxylic acid derivatives. acs.org For instance, (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids can be obtained in good yields by condensing L-cysteine with aryl nitriles. organic-chemistry.org

Other notable synthetic strategies include:

The Asinger Multicomponent Reaction: This method synthesizes 3-thiazolines from a carbonyl compound, a sulfur source, a primary amine, and an α-halo carbonyl compound. researchgate.net

From β-Amino Alcohols: These methods involve the use of N-(β-hydroxy)thioamides or oxazolines as intermediates, which are then converted to thiazolines. acs.org

Oxidation of Thiazolidines: As mentioned previously, thiazolidines can be selectively oxidized to 2-thiazolines using catalysts like ruthenium with an oxidant such as tert-butylhydroperoxide. acs.org

Cascade Protocols: A modular synthesis can be achieved through a cascade reaction involving the reaction of a thioamide with an electrophile like ethyl 4-bromocrotonate, which proceeds via an SN2 reaction followed by a Michael addition. nih.govresearchgate.net

These synthetic routes offer versatile and efficient ways to produce a wide range of thiazoline derivatives under controlled laboratory conditions. nih.govresearchgate.net

Stability and Degradation Pathways of Thiazoline Structures in Chemical Systems

The stability of thiazoline and its derivatives is a critical aspect of their chemistry. The thiazoline ring contains two nucleophilic centers (nitrogen and sulfur) and an electrophilic carbon atom in the C=N bond, making it a versatile reagent but also susceptible to degradation. nih.gov

One significant degradation pathway is hydrolysis. For example, the hydrolysis of 2-methyl-Δ²-thiazoline can occur, and this process is related to the reverse reaction of its formation from N-acetyl-β-mercaptoethylamine. acs.org In the context of flavor chemistry, acid-catalyzed addition of water to a thiazoline derivative like 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878) can lead to a dihydroxy intermediate, followed by ring-opening to yield N-lactoyl cysteamine. imreblank.ch This indicates that under acidic and aqueous conditions, the thiazoline ring can open, leading to degradation of the molecule. The stability is also influenced by the surrounding matrix; for example, volatile thiazolines formed during cooking can be lost if not properly contained. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Elucidation of Molecular Connectivity and Stereochemistry via ¹H and ¹³C NMR

While specific experimental ¹H and ¹³C NMR data for 2-Ethyl-5-methyl-3-thiazoline are not widely available in published literature, a theoretical analysis predicts a distinct set of signals that would confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their mutual coupling. The methyl group at the 5-position would likely appear as a doublet, coupled to the adjacent proton at C5. The protons on the thiazoline (B8809763) ring (at C4 and C5) would show characteristic chemical shifts and coupling constants, providing crucial information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display six distinct signals, corresponding to each unique carbon atom in the 2-Ethyl-5-methyl-3-thiazoline molecule. The chemical shifts would differentiate the sp³-hybridized carbons of the ethyl and methyl substituents from the sp² and sp³ carbons within the thiazoline ring, including the characteristic downfield shift for the imine carbon (C2).

A summary of anticipated NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂CH₃ | Quartet | sp³ range |

| C2-CH₂CH₃ | Triplet | sp³ range |

| C5-CH₃ | Doublet | sp³ range |

| C2 (imine) | - | Downfield (sp²) |

| C4 | Multiplet | sp³ range |

| C5 | Multiplet | sp³ range |

Application of 2D-NMR Techniques for Complex Structural Assignments

To definitively assign proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the coupling between the C5-proton and the C5-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental FT-IR spectrum for 2-Ethyl-5-methyl-3-thiazoline is not readily documented, the expected characteristic absorption bands can be predicted based on its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=N (imine) | Stretching | 1640-1690 |

| C-N | Stretching | 1020-1250 |

| C-S | Stretching | 600-800 |

The presence of a strong absorption band in the 1640-1690 cm⁻¹ region would be a key indicator of the C=N double bond of the thiazoline ring. The spectrum would also feature prominent bands corresponding to the C-H stretching and bending vibrations of the ethyl and methyl groups.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of 2-Ethyl-5-methyl-3-thiazoline is C₆H₁₁NS, giving it a monoisotopic mass of approximately 129.06 amu. uni.lu In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 129. Predicted mass spectrometry data suggests a prominent [M+H]⁺ adduct at m/z 130.06850. uni.lu

The fragmentation of 2-Ethyl-5-methyl-3-thiazoline would likely proceed through several characteristic pathways, including:

Alpha-cleavage: Loss of the ethyl group at the C2 position.

Ring cleavage: Fragmentation of the thiazoline ring, leading to the formation of smaller, stable ions.

Analysis of these fragmentation patterns would provide valuable confirmation of the proposed molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and stereochemistry of 2-Ethyl-5-methyl-3-thiazoline. To date, no published crystal structure for this specific compound is available. If a suitable single crystal could be grown, X-ray diffraction analysis would provide the ultimate structural proof, resolving any ambiguities that might remain after spectroscopic analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to calculate optimized molecular geometries, electronic properties, and spectroscopic parameters for heterocyclic compounds, including thiazole (B1198619) and thiazoline (B8809763) derivatives. epu.edu.iqresearchgate.netnih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. pjbmb.org.pk This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. semanticscholar.org The resulting data for thiazoline and thiazole derivatives are often compared with experimental values obtained from techniques like single-crystal X-ray diffraction to validate the computational method. nih.govsemanticscholar.org For the core thiazole ring, DFT calculations can accurately predict the bond lengths, which often show partial double-bond character due to electron delocalization. researchgate.net Conformational analysis, particularly for flexible side chains, helps identify the most stable spatial arrangement (conformer) of the molecule. pjbmb.org.pk

Table 1: Typical Calculated Bond Lengths and Angles for a Thiazole Ring Moiety Note: These are representative values from DFT studies of various thiazole derivatives and may not correspond exactly to 2-Ethyl-5-methyl-3-thiazoline.

| Parameter | Bond | Typical Calculated Value (Å) | Source(s) |

| Bond Lengths | S1-C2 | 1.727 - 1.749 | rjpbcs.com |

| S1-C5 | 1.726 - 1.733 | rjpbcs.com | |

| N3-C2 | 1.275 - 1.300 | rjpbcs.com | |

| N3-C4 | 1.377 - 1.378 | rjpbcs.com | |

| C4-C5 | 1.342 - 1.365 | rjpbcs.com | |

| Bond Angles | C5-S1-C2 | ~90-92° | |

| S1-C2-N3 | ~114-116° | ||

| C2-N3-C4 | ~109-111° | ||

| N3-C4-C5 | ~115-117° | ||

| C4-C5-S1 | ~110-112° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.netshd-pub.org.rswuxibiology.com

A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.govrjpbcs.comshd-pub.org.rs Conversely, a large HOMO-LUMO gap implies a more stable and less reactive molecule. rjpbcs.com Analysis of these orbitals also reveals potential intramolecular charge transfer possibilities within the molecule. shd-pub.org.rs For thiazole derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the ring. rjpbcs.com

Table 2: Representative HOMO-LUMO Energy Gaps for Thiazole Derivatives from DFT Calculations

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| Phenyl-substituted Thiazole Imine | -6.53 | -1.50 | 5.03 | shd-pub.org.rs |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | -6.533 | -2.614 | 3.919 | uomphysics.net |

| 4-methyl thiazole | -8.84 | 3.79 | 12.63 | rjpbcs.com |

| 2,4,5-trimethylthiazole | -8.41 | 3.95 | 12.36 | rjpbcs.com |

Prediction of Vibrational Frequencies and Chemical Shifts

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Theoretical vibrational (infrared) frequencies can be calculated and compared with experimental data from FT-IR spectroscopy. semanticscholar.org Due to systematic errors in calculations, the computed frequencies are often scaled by a specific factor to improve agreement with experimental results. dntb.gov.ua

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. semanticscholar.org By comparing the calculated chemical shifts with experimental NMR spectra, researchers can confirm the assignments of specific signals to the corresponding atoms in the molecular structure, providing strong evidence for the proposed structure. researchgate.net

Table 3: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Thiazolidinone Derivative Note: Data is for 3-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)-2-(o-tolyl)thiazolidin-4-one.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Source(s) |

| C17 (C=O) | 170.18 | 173.2 | semanticscholar.org |

| C16 (Thiazole) | 155.61 | 163.6 | semanticscholar.org |

| C14 (Thiazole) | 154.89 | 158.0 | semanticscholar.org |

| C15 (Thiazole) | 107.32 | 110.1 | semanticscholar.org |

| C19 (Thiazolidinone) | 60.31 | 63.3 | semanticscholar.org |

| C18 (Thiazolidinone) | 32.90 | 33.6 | semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule. epu.edu.iqresearchgate.net It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue). uomphysics.netresearchgate.net

MEP maps are useful for predicting a molecule's reactivity and intermolecular interaction sites. researchgate.net Nucleophilic (electron-donating) sites are indicated by regions of negative potential, while electrophilic (electron-accepting) sites correspond to areas of positive potential. nih.gov In thiazole and thiazoline derivatives, the electron-rich regions are typically located around the nitrogen atom and any carbonyl oxygen atoms, making them susceptible to electrophilic attack. In contrast, hydrogen atoms often exhibit positive potential. uomphysics.net

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.netnih.govnih.gov The Hirshfeld surface of a molecule is defined as the region where its electron density is greater than that of all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts, such as hydrogen bonds, can be identified as distinct spots. nih.gov

This analysis can be summarized using 2D fingerprint plots, which provide a quantitative breakdown of the different types of intermolecular contacts. uomphysics.netresearchgate.net These plots show the percentage contribution of each atom-pair interaction to the total Hirshfeld surface area, offering a clear picture of the dominant forces in the crystal packing. nih.govnih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiazole Derivatives

| Interaction Type | Compound 1 (%) | Compound 2 (%) | Source(s) |

| H···H | 30.9 | 42.6 | nih.govnih.gov |

| Cl···H/H···Cl | 20.7 | - | nih.gov |

| C···H/H···C | 16.8 | 15.5 | nih.govnih.gov |

| O···H/H···O | 11.4 | 16.8 | nih.govnih.gov |

| N···H/H···N | - | 4.8 | nih.gov |

| S···H/H···S | - | 3.5 | nih.gov |

| F···H/H···F | - | 5.2 | nih.gov |

Reduced Density Gradient (RDG) Analysis

Specific Reduced Density Gradient (RDG) analysis studies on 2-Ethyl-5-methyl-3-thiazoline are not available in the reviewed scientific literature. This type of analysis is used to visualize and understand non-covalent interactions within a molecule, which can be crucial for understanding its structure and interactions with other molecules. Without dedicated computational studies on this specific compound, no data or findings can be presented.

Prediction of Reactivity and Chemical Properties through Computational Descriptors

Detailed predictions of the reactivity and chemical properties of 2-Ethyl-5-methyl-3-thiazoline using computational descriptors are not documented in existing research. Such studies typically involve calculating parameters like HOMO-LUMO energy gaps, electronegativity, and chemical hardness to predict a molecule's behavior in chemical reactions. While these methods are applied to many thiazole derivatives, specific data for 2-Ethyl-5-methyl-3-thiazoline is absent.

Investigation of Non-Linear Optical (NLO) Properties

There is no available research on the investigation of the Non-Linear Optical (NLO) properties of 2-Ethyl-5-methyl-3-thiazoline. NLO studies are important for identifying materials for applications in optoelectronics and photonics. This type of investigation would require specific computational calculations of properties like hyperpolarizability, which have not been reported for this compound.

Analytical Methodologies for Detection and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like 2-Ethyl-5-methyl-3-thiazoline. This technique separates individual components from a complex mixture, which are then detected and identified based on their unique mass spectra.

The initial isolation of volatile compounds from the sample matrix is a critical step that significantly influences the accuracy of the final analysis. The choice of extraction technique is crucial to ensure high recovery rates while preventing the formation of artifacts or the degradation of thermally labile compounds. nih.gov

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex food matrices. nih.gov By operating at low temperatures (typically ≤40 °C), SAFE minimizes the risk of thermal degradation and artifact formation, which is particularly important for reactive sulfur compounds like thiazolines. tum.de The process involves preparing a solvent extract of the sample, which is then subjected to distillation under high vacuum, effectively separating the volatile fraction from non-volatile components like fats, sugars, and proteins. nih.govtum.de This method has been successfully used to extract related compounds, such as 2-ethyl-4-methyl-3-thiazoline, from food products, demonstrating its suitability for analyzing thiazoline (B8809763) derivatives. nih.gov

Simultaneous Distillation-Extraction (SDE): SDE is another powerful technique that combines distillation and solvent extraction into a single, continuous process. walshmedicalmedia.com The sample is heated in a flask with water, causing volatile compounds to vaporize along with steam. walshmedicalmedia.comnih.gov Simultaneously, a low-boiling-point, water-immiscible organic solvent is heated in a separate flask. Both vapor streams are mixed and cooled in a condenser. As the vapors condense, the organic solvent efficiently extracts the volatile compounds from the aqueous distillate. walshmedicalmedia.com The choice of solvent (e.g., pentane, dichloromethane) and extraction time (typically 1-2 hours for non-fatty matrices) are key parameters that must be optimized to maximize extraction efficiency. nih.govup.pt

Table 1: Comparison of Volatile Extraction Techniques

| Technique | Principle | Operating Temperature | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation of a solvent extract | Low (≤40 °C) | Minimizes thermal degradation and artifact formation; gentle on labile compounds. | Requires initial solvent extraction step; can be time-consuming. | nih.govtum.de |

| Simultaneous Distillation-Extraction (SDE) | Combines steam distillation with continuous solvent extraction | High (boiling point of water) | Efficient one-step process; reduces solvent volume through recycling. | Potential for thermal degradation of sensitive compounds; risk of artifact formation. | walshmedicalmedia.comup.pt |

Following extraction, the volatile isolate is injected into a gas chromatograph. The separation is typically performed on a capillary column. The choice of the column's stationary phase is critical for resolving the target analyte from other compounds in the mixture. For general volatile analysis, both nonpolar columns (e.g., DB-5, dimethylpolysiloxane) and polar columns (e.g., DB-FFAP, polyethylene (B3416737) glycol) are used to achieve comprehensive separation and characterization. nih.govnih.gov

The identification of 2-Ethyl-5-methyl-3-thiazoline is confirmed by comparing its mass spectrum and its retention index (RI) with those of an authentic standard. The retention index is a normalized measure of a compound's retention time, which is more reproducible between different instruments and laboratories than the retention time alone. glsciences.comresearchgate.net It is calculated relative to the retention times of a series of n-alkanes. researchgate.net Different RI values are obtained depending on the type of column used.

Table 2: Retention Index Data for Thiazole (B1198619) and Thiazoline Derivatives

| Compound | CAS Number | Column Stationary Phase | Retention Index (RI) | Reference |

|---|---|---|---|---|

| 5-Ethyl-2-methylthiazole | 19961-52-5 | OV-101 (Nonpolar) | 1010 | pherobase.com |

| 2-Acetyl-2-thiazoline | 29926-41-8 | - | - | thegoodscentscompany.com |

| 4,5-Dimethyl-2-ethyl-3-thiazoline (B1310793) | 76788-46-0 | - | - | thegoodscentscompany.com |

Gas Chromatography-Olfactometry (GC-O) for Aroma Activity Correlation

While GC-MS can identify and quantify volatile compounds, it does not provide information about their sensory impact. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by combining instrumental analysis with human sensory perception. nih.gov The effluent from the GC column is split, with one portion directed to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precursor and Metabolite Analysis

Thiazolines are often formed during thermal processing through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars. tum.de The analysis of the non-volatile precursors and potential metabolites of 2-Ethyl-5-methyl-3-thiazoline requires a different analytical approach. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. nih.gov

LC is capable of separating a wide range of polar, non-volatile compounds directly from a liquid extract. nih.gov The separated compounds are then ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer, such as a triple quadrupole (QqQ). nih.gov LC-MS/MS offers exceptional selectivity and sensitivity through modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govulisboa.pt In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The third quadrupole is set to monitor only a specific, characteristic fragment ion. This two-stage filtering process significantly reduces chemical noise and allows for accurate quantification of precursors and metabolites even in highly complex biological or food matrices. ulisboa.ptlcms.cz

Development of Robust Analytical Protocols for Trace Level Detection

Developing a robust analytical protocol for the trace-level detection of 2-Ethyl-5-methyl-3-thiazoline involves the integration and optimization of the aforementioned techniques. A comprehensive strategy would include:

Optimized Sample Preparation: Utilizing a gentle yet efficient extraction method like SAFE to isolate the target volatile without degradation. tum.denih.gov

High-Resolution Separation: Employing high-efficiency capillary GC columns to ensure baseline separation of the analyte from potential interfering compounds. nih.gov

Sensitive and Selective Detection: Using GC-MS in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity compared to a full scan analysis. For ultimate selectivity and confirmation, high-resolution mass spectrometry (HRMS) can be used.

Sensory Correlation: Applying GC-O to confirm the aroma relevance of the identified compound and to guide the quantitative analysis toward the most impactful odorants. nih.gov

Precursor Analysis: Using a validated LC-MS/MS method with MRM to quantify key precursors, which can help in understanding and controlling the formation of 2-Ethyl-5-methyl-3-thiazoline during processing. lcms.czmdpi.com

Method Validation: Ensuring the entire protocol is validated for key performance parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability), to guarantee reliable and defensible results. eurl-pesticides.eu

By combining these advanced methodologies, a robust and comprehensive analytical framework can be established for the accurate identification and quantification of 2-Ethyl-5-methyl-3-thiazoline at trace levels in various complex mixtures.

Environmental Transformation and Degradation Research

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2-Ethyl-5-methyl-3-thiazoline, the primary abiotic degradation pathways of interest are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the thiazoline (B8809763) ring to hydrolysis is a key factor in its environmental persistence. While specific kinetic data for 2-Ethyl-5-methyl-3-thiazoline is not extensively documented in publicly available literature, the hydrolytic stability can be inferred from studies of analogous compounds.

Thiazolines can be susceptible to hydrolysis, which may lead to ring-opening. The rate of this process is influenced by pH, temperature, and the presence of catalysts. Some studies on related compounds suggest that the thiazoline ring can be more susceptible to hydrolysis under acidic conditions. For example, the hydrolysis of certain peptide-derived 2-thiazolines has been observed to be more rapid under acidic conditions.

The stability of related acetal (B89532) protecting groups, which share some chemical principles with the thiazoline functional group, has been shown to be pH-dependent. In a study on 2-alkoxypropan-2-yl groups, the hydrolysis reactions were found to be first-order in the hydronium ion concentration in a pH range of 4.94 to 6.82. This indicates a greater instability in more acidic environments. beilstein-journals.org

Table 1: Factors Influencing Hydrolytic Degradation of Thiazoline Analogs

| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| pH | Increased rate in acidic conditions | Protonation of the nitrogen atom can facilitate nucleophilic attack by water, leading to ring cleavage. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the hydrolysis reaction to occur more rapidly. |

| Substituents | Electron-withdrawing or donating groups can alter the electrophilicity of the carbon atoms in the ring, affecting the rate of nucleophilic attack by water. | The electronic properties of substituents on the thiazoline ring can influence its stability. |

It is important to note that direct extrapolation of these findings to 2-Ethyl-5-methyl-3-thiazoline requires specific experimental verification to establish its precise hydrolytic stability and degradation kinetics.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The extent of photolysis depends on the compound's ability to absorb light at relevant wavelengths (primarily UV and visible light) and the efficiency of the subsequent chemical reactions.

Research on the photolytic degradation of thiazole (B1198619) derivatives suggests that the thiazole ring can be cleaved upon exposure to UV radiation. The primary mechanism often involves the breaking of one of the carbon-sulfur bonds within the ring. mdpi.com For some thiazole-containing compounds, photolysis can lead to the formation of various photoproducts, including isocyano compounds. mdpi.com

In a study on the photodegradation of 2-aminothiazole-4-carboxylic acid, UV irradiation led to decarboxylation and further degradation of the resulting 2-aminothiazole (B372263) molecule. mdpi.com Another study on a different thiazole derivative suggested a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation, leading to an unstable endoperoxide that rearranges to the final degradation product. nih.gov This indicates that the specific substituents on the thiazole ring play a significant role in the photolytic pathway. nih.gov

While these studies provide insight into potential photolytic degradation mechanisms for the thiazoline ring system, the specific photoproducts and degradation rates for 2-Ethyl-5-methyl-3-thiazoline would need to be determined through dedicated experimental studies under various environmental conditions.

Biotic Degradation by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often a major pathway for the environmental removal of organic compounds.

While specific microbial strains that degrade 2-Ethyl-5-methyl-3-thiazoline have not been extensively reported, research on related heterocyclic compounds provides strong indications of the types of microorganisms that could be involved in its metabolism.

Studies on the biodegradation of benzisothiazolinone, a related compound, in soil have identified several bacterial phyla as playing a key role in its degradation. These include Proteobacteria, Bacteroidetes, and Firmicutes. nih.gov Within these phyla, specific genera may possess the enzymatic machinery necessary to break down the thiazoline ring. For instance, in one study, a high relative abundance of Lysinibacillus (a genus within Firmicutes) was associated with the rapid degradation of benzisothiazolinone under certain conditions. nih.gov

Furthermore, a bacterium identified as Methyloversatilis sp. has been shown to be capable of degrading benazolin-ethyl, a herbicide containing a thiazole ring. This strain was able to utilize the compound as a sole source of carbon. nih.gov This demonstrates that specialized microorganisms can evolve to metabolize complex heterocyclic structures. The initial step in the degradation of many organic pollutants is often carried out by bacteria, which can either utilize the compound for growth or transform it through cometabolism. mdpi.com

Table 2: Potential Microbial Phyla Involved in Thiazoline Degradation

| Phylum | Representative Genera (from related compound studies) | Potential Role |

|---|---|---|

| Proteobacteria | Not specified in detail in the provided search results | Broad metabolic capabilities, often involved in the degradation of aromatic and heterocyclic compounds. |

| Bacteroidetes | Not specified in detail in the provided search results | Known for their ability to degrade complex organic matter. |

| Firmicutes | Lysinibacillus | Implicated in the rapid degradation of benzisothiazolinone. |

| Rhodocyclaceae | Methyloversatilis | Capable of degrading the thiazole-containing herbicide benazolin-ethyl. nih.gov |

The elucidation of biodegradation pathways is critical for understanding the complete environmental fate of a compound, including the formation of any potentially persistent or toxic metabolites.

For benazolin-ethyl, a thiazole-containing herbicide, a degradation pathway has been proposed based on the identification of metabolites. The initial step involves the cleavage of an ester bond to form benazolin (B1667980). Subsequently, benazolin undergoes demethylation to form 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final identified step was the formation of 2-chloro-6-(methyleneamino)benzenethiol. nih.gov

This pathway suggests that microbial degradation of thiazole-related compounds can proceed through a series of enzymatic reactions including hydrolysis, demethylation, and ring cleavage. It is plausible that the biodegradation of 2-Ethyl-5-methyl-3-thiazoline would follow a similar sequence of initial transformations of its side chains, followed by the eventual breakdown of the heterocyclic ring.

The degradation of another heterocyclic compound, 2,3-diethyl-5-methylpyrazine, by a Mycobacterium species was found to proceed through hydroxylation followed by ring fission and the release of ammonium. This indicates that hydroxylation can be a key initial step in the microbial metabolism of such compounds.

Environmental Fate Modeling and Persistence Studies

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, and soil. researchgate.net Persistence, often expressed as a half-life (DT50), is a key input for these models and is a measure of the time it takes for 50% of the compound to be degraded.

Currently, there are no specific, publicly available environmental fate models or comprehensive persistence studies for 2-Ethyl-5-methyl-3-thiazoline. However, the principles of environmental fate modeling can be applied to predict its behavior. Models such as the OPEn structure–activity/property Relationship App (OPERA) use quantitative structure-activity/property relationships (QSAR/QSPR) to estimate physicochemical properties and environmental fate endpoints for a wide range of chemicals. osti.gov

The long-term persistence of a compound in the environment is a function of its susceptibility to all relevant degradation processes. For some persistent organic pollutants, half-lives in water can exceed a year. researchgate.net Given the potential for both abiotic and biotic degradation of the thiazoline ring, it is anticipated that 2-Ethyl-5-methyl-3-thiazoline would have a finite environmental lifetime, but its actual persistence needs to be determined experimentally.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Ethyl-5-methyl-3-thiazoline |

| 2-alkoxypropan-2-yl |

| 2-aminothiazole |

| 2-aminothiazole-4-carboxylic acid |

| 2-chloro-6-(methyleneamino)benzenethiol |

| 2,3-diethyl-5-methylpyrazine |

| 5,6-diethyl-2-hydroxy-3-methylpyrazine |

| 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one |

| Benazolin |

| Benazolin-ethyl |

| Benzisothiazolinone |

| Methanol |

Chemical Scaffolds and Advanced Intermediate Applications

2-Ethyl-5-methyl-3-thiazoline as a Precursor in Multi-Step Organic Synthesis

The thiazoline (B8809763) ring system, the core of 2-Ethyl-5-methyl-3-thiazoline, serves as a valuable building block in multi-step organic synthesis. Thiazolines and their derivatives are recognized as important intermediates for constructing more complex heterocyclic molecules, particularly in the pharmaceutical and materials science sectors. rsc.org Their utility stems from the reactive nature of the ring, which allows for further functionalization and incorporation into larger molecular frameworks. While specific multi-step syntheses commencing directly from 2-Ethyl-5-methyl-3-thiazoline are not extensively detailed in the literature, the principles are well-established through analogous structures.

A prominent example of a multi-step, continuous-flow synthesis that highlights the role of a thiazole (B1198619) intermediate is the preparation of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This process involves the initial formation of a thiazole ring, which then acts as a precursor in a subsequent multicomponent reaction. nih.gov Such sequential reactions, often performed without isolating intermediates, demonstrate the efficiency of using thiazole-based precursors to rapidly build molecular complexity. nih.gov The process typically involves a Hantzsch thiazole synthesis followed by further reactions like deketalization and a Biginelli three-component reaction to yield highly functionalized molecules. nih.gov This methodology underscores the potential of substituted thiazolines, such as 2-Ethyl-5-methyl-3-thiazoline, to act as starting points for creating diverse and complex chemical entities.

| Step | Reaction Type | Description | Reactants | Product |

| 1 | Hantzsch Thiazole Synthesis | Formation of the core thiazole ring. | α-haloketone, Thioamide | Substituted Thiazole |

| 2 | Deketalization | Removal of a protecting group to reveal a reactive ketone. | Ketal-protected thiazole, Acid/Water | Ketone-functionalized thiazole |

| 3 | Biginelli Reaction | A multicomponent reaction to form a dihydropyrimidinone ring. | Thiazole-ketone, Aldehyde, Urea | 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-one |

This table illustrates a general sequential process for creating complex molecules from a thiazole precursor, based on a reported multi-step synthesis. nih.gov

Rational Design and Synthesis of Novel Thiazoline-Based Chemical Scaffolds for Further Investigation

The thiazoline ring is a privileged scaffold in medicinal chemistry, and its rational incorporation into novel molecular architectures is a key strategy in drug discovery. researchgate.net The design of new thiazoline-based scaffolds often involves combining the thiazoline moiety with other biologically active heterocycles to create hybrid molecules with potentially enhanced or novel properties. nih.gov

One successful approach involves the synthesis of thiazolo[5,4-f]quinoline (B15495243) derivatives. nih.govresearchgate.net In this rational design, the thiazole ring is fused to a quinoline (B57606) system, and further modified by incorporating pyridine (B92270) and thiophene (B33073) moieties. The synthetic strategy relies on a series of condensation and cyclization reactions, starting from intermediates like cyanoacetamides, aryl isothiocyanates, and α-halocarbonyl compounds. nih.govresearchgate.net Structure-activity relationship (SAR) analysis of these scaffolds has revealed that the addition of bulky, lipophilic aromatic systems can significantly enhance their biological potency. nih.govresearchgate.net

Another area of investigation is the synthesis of bis-thiazole scaffolds linked to other heterocyclic cores, such as quinoxaline (B1680401) or thienothiophene, through flexible acetamide (B32628) linkers. nih.gov The synthesis of these target compounds is achieved by reacting bis(α-haloketones) with corresponding thiosemicarbazones. nih.gov The simplicity of this chemical approach allows for structural optimization and the creation of a diverse library of hybrid molecules for further investigation. nih.gov Thiazoline derivatives are also explored as ligands in transition metal-catalyzed coupling reactions, highlighting their versatility in chemical synthesis. rsc.org

| Scaffold Type | Key Precursors | Synthetic Strategy | Rationale for Design |

| Thiazolo[5,4-f]quinolines | Cyanoacetamide intermediates, Aryl isothiocyanates, α-halocarbonyls | Condensation and cyclization reactions | Fusing bioactive thiazole and quinoline rings to explore synergistic effects. nih.govresearchgate.net |

| Bis-thiazoles linked to Quinoxaline | bis(α-haloketones), Thiosemicarbazones | Reaction in ethanol (B145695) with a TEA catalyst | Creating unique hybrid compounds with potential antibacterial activity. nih.gov |

| 2-Amino-5-heterylthiazoles | Isothiocyanate-amidine adducts, Chloromethyl heterocycles | Cyclization via reflux in isopropanol | Enlarging the scope of thiazole synthesis by using heteroaryl radicals for methylene (B1212753) activation. ias.ac.in |

| Thiazole-Carboxamides | Isoxazole-4-carboxamides, 2-aminothiazole-5-carboxylates | Multi-step procedure including ring formation and amide coupling | Designing potential enzyme inhibitors by combining known active pharmacophores. researchgate.net |

Contributions to Flavor Chemistry through Controlled Synthesis

Thiazolines, including 2-Ethyl-5-methyl-3-thiazoline, are significant contributors to the flavor profiles of many cooked and processed foods. These compounds are typically formed during thermal processing through the Maillard reaction, which involves reactions between reducing sugars and amino acids. The controlled synthesis of these compounds is crucial for the flavor industry to replicate and standardize desirable sensory characteristics.

While specific sensory data for 2-Ethyl-5-methyl-3-thiazoline is not widely published, the flavor profiles of closely related structural analogs provide strong indications of its potential contribution. For instance, 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline have been identified for the first time in nature in toasted sesame seed oil, confirming their role as important flavor components. nih.gov The analysis of toasted sesame seed oil revealed a complex mixture of pyrazines, furans, and thiazoles that together create its characteristic aroma. nih.gov Similarly, 4,5-dimethyl-2-ethyl-3-thiazoline (B1310793) is known to possess a nutty odor and flavor. thegoodscentscompany.com Other related compounds, such as cis- and trans-5-ethyl-4-methyl-2-(2-methylpropyl)-thiazoline and cis- and trans-5-ethyl-4-methyl-2-(2-butyl)-thiazoline, are recognized as flavoring agents. fda.govfda.gov

The controlled synthesis of these flavor molecules allows for their use as additives in the food industry. The reaction conditions—such as temperature, pH, and the specific precursors (e.g., different amino acids and sugars)—can be manipulated to favor the formation of specific thiazoline derivatives, thereby controlling the final flavor outcome. This control is essential for producing consistent and targeted flavor profiles in a variety of food products.

| Compound Name | CAS Number | Reported Flavor/Odor Profile | Natural Occurrence (Example) |

| 4,5-dimethyl-2-ethyl-3-thiazoline | 76788-46-0 | Nutty | Not specified |

| 2-ethyl-4-methyl-3-thiazoline | Not specified | Not specified, but identified as a key component | Toasted Sesame Seed Oil nih.gov |

| 2-isopropyl-4-methyl-3-thiazoline | Not specified | Not specified, but identified as a key component | Toasted Sesame Seed Oil nih.gov |

| cis- and trans-5-ethyl-4-methyl-2-(2-methylpropyl)-thiazoline | 83418-53-5 | Flavoring Agent | Not specified |

| cis- and trans-5-ethyl-4-methyl-2-(2-butyl)-thiazoline | 83418-54-6 | Flavoring Agent | Not specified |

Q & A

Q. How to design a kinetic study for thiazoline ring-opening reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.